2,3-Difluoro-4-(trifluoromethoxy)phenol

概要

説明

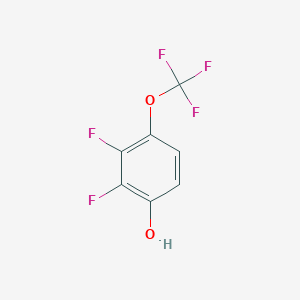

2,3-Difluoro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F5O2 It is a phenolic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the 4 position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)phenol typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a phenol ring. One common method includes the reaction of 2,3-difluorophenol with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反応の分析

Types of Reactions: 2,3-Difluoro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.

Major Products:

Substitution Reactions: Products include various substituted phenols.

Oxidation Products: Quinones.

Reduction Products: Hydroquinones.

Coupling Products: Biaryl compounds.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,3-Difluoro-4-(trifluoromethoxy)phenol is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its fluorinated structure enhances the lipophilicity and membrane permeability of drug molecules, which is essential for improving bioavailability and therapeutic efficacy. This compound has been particularly noted for its role in developing antiviral and anti-inflammatory drugs, where it contributes to enhanced selectivity and reduced side effects .

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity. For instance, synthesized compounds based on this intermediate showed significant inhibition against viral replication in vitro, indicating potential for further development into therapeutic agents targeting viral infections .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. The unique chemical properties imparted by the trifluoromethoxy group enhance the efficacy of these chemicals in protecting crops from pests and diseases while improving yield .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide | High efficacy against broadleaf weeds |

| This compound | Fungicide | Effective against fungal pathogens |

Material Science

Enhancement of Material Properties

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This application is crucial for developing durable materials used in various industrial applications .

Case Study: Polymer Development

A study highlighted the incorporation of this compound into epoxy resins, resulting in materials that exhibited superior thermal properties and chemical resistance compared to traditional formulations. This enhancement allows for broader application in harsh environments where durability is paramount .

Research Reagents

Facilitating Organic Synthesis

As a reagent in organic synthesis, this compound aids researchers in developing new chemical entities. Its ability to participate in various synthetic pathways expands the chemical toolbox available for organic chemists .

作用機序

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

2,3-Difluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

2,3-Difluoro-4-hydroxyphenol: Lacks the trifluoromethoxy group, having only hydroxyl and fluorine substituents.

2,3,4-Trifluorophenol: Contains three fluorine atoms but lacks the trifluoromethoxy group.

Uniqueness: 2,3-Difluoro-4-(trifluoromethoxy)phenol is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

2,3-Difluoro-4-(trifluoromethoxy)phenol is an organofluorine compound characterized by its unique molecular structure, which includes two fluorine atoms and a trifluoromethoxy group attached to a phenolic framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C₈H₄F₅O₂, with a molecular weight of approximately 198.09 g/mol.

The compound's phenolic hydroxyl group enhances its chemical reactivity, while the trifluoromethoxy group increases lipophilicity, making it suitable for various biological applications. The presence of fluorine atoms contributes to its stability and reactivity with biological molecules, potentially influencing enzyme interactions and receptor binding.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that similar compounds with trifluoromethoxy groups can inhibit the growth of various pathogens, suggesting potential applications as antifungal or antibacterial agents.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Studies have indicated that fluorinated phenols can interact with enzymes due to their ability to mimic natural substrates or inhibitors. The presence of the trifluoromethoxy group may enhance binding affinity, leading to increased potency against specific enzymes involved in metabolic pathways .

Potential as a Pesticide

There is ongoing research into the use of this compound as a pesticide or herbicide. Its biological activity against pests has been documented, indicating that it could be developed into an effective agrochemical agent. The compound's lipophilicity allows for better penetration into plant tissues, enhancing its efficacy in pest control applications .

The mechanism by which this compound exerts its biological effects likely involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards these targets:

- Enzyme Interaction : The compound may form hydrogen bonds or hydrophobic interactions with active sites on enzymes.

- Receptor Binding : Its structural similarity to known ligands could allow it to compete for binding sites on receptors, potentially modulating physiological responses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethoxy)phenol | C₇H₄F₃O | Lacks fluorine substituents on the aromatic ring |

| 2,4-Difluoro-6-(trifluoromethoxy)phenol | C₈H₄F₅O₂ | Contains an additional fluorine; different biological properties |

| 2,5-Difluoro-4-hydroxyaniline | C₇H₈F₂N | Amino group instead of trifluoromethoxy; used in dye manufacturing |

Case Studies

A recent study investigated the enzyme inhibition properties of fluorinated phenols, including this compound. Results showed that the compound inhibited key metabolic enzymes in vitro with IC50 values comparable to established inhibitors . Another study focused on its application in agricultural settings, demonstrating effective pest control at low concentrations while exhibiting low toxicity to beneficial insects.

特性

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTYUDIYQBSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281589 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-37-1 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158178-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。